2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the class of thieno[2,3-d]pyrimidine derivatives. This compound exhibits potential biological activity, particularly in pharmacological applications. Its molecular formula is , with a molecular weight of approximately 290.77 g/mol . The compound's structure features a thieno ring fused to a pyrimidine, which is characteristic of many bioactive molecules.
Thieno[2,3-d]pyrimidines are recognized for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific compound 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been explored in various studies for its potential as a potassium channel inhibitor and for other therapeutic applications .
The synthesis of 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be achieved through several methods. A notable approach involves the Gewald reaction, which typically entails the reaction of ethyl acetoacetate or cyclohexanone with activated cyanoacetamide and elemental sulfur in the presence of a base like morpholine in dimethylformamide (DMF) as a solvent. This one-pot reaction yields key intermediates that can be further transformed into thieno[2,3-d]pyrimidine derivatives through subsequent reactions with various aldehydes under acidic conditions .
The final chlorinated product can be synthesized by heating the thieno[2,3-d]pyrimidine derivative with phosphorus oxychloride (POCl₃). The chlorinated intermediate can then undergo nucleophilic substitution with an appropriate amine or alcohol to yield the desired compound .
The molecular structure of 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be represented as follows:
The compound's structure suggests potential interactions with biological targets due to its functional groups and spatial configuration.
The chemical reactivity of 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one includes:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for compounds like 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one often involves interaction with specific biological targets such as enzymes or receptors. For instance, research indicates that certain thieno[2,3-d]pyrimidine derivatives act as inhibitors of phosphoinositide 3-kinase (PI3K), which plays a critical role in cell signaling pathways related to growth and metabolism. The inhibition of this pathway can lead to anti-cancer effects by inducing apoptosis in malignant cells .
The physical properties of 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one include:
Chemical properties include:
The applications of 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one are primarily found in medicinal chemistry. Its potential uses include:
Research continues to explore the full range of biological activities associated with this compound and its derivatives, highlighting its significance in drug discovery efforts.
The systematic IUPAC name 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one precisely defines the core structure and substituent positions of this heterocyclic compound. The name breaks down as follows:
The structural numbering follows IUPAC priority rules, with the pyrimidinone ring assigned positions 1–4, the fused thiophene as positions 5a–8a, and the phenyl ring as a distinct substituent. This systematic naming unambiguously distinguishes the compound from related isomers, such as those with substituents at positions 6 or 7 on the thienopyrimidine core [1] [7].
The molecular formula C₁₄H₁₁ClN₂OS represents the elemental composition of 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. Key features of this formula include:
The formula reflects the compound's bicyclic aromatic core (thienopyrimidinone) and two key substituents: a monochlorinated aliphatic chain and an aromatic phenyl group. The presence of chlorine contributes significantly to the molecular weight (12.2%), while nitrogen (9.6%) and sulfur (11.0%) atoms impart heteroatom diversity. The chloroethyl group (–CHClCH₃) introduces a site of stereochemistry and enhances electrophilicity, potentially influencing reactivity in synthetic applications [2] [7].
Table 1: Elemental Composition and Weight Distribution
| Element | Atom Count | Mass Contribution (Da) | Percentage of Total Mass |
|---|---|---|---|
| Carbon (C) | 14 | 168.14 | 57.82% |
| Hydrogen (H) | 11 | 11.11 | 3.82% |
| Chlorine (Cl) | 1 | 35.45 | 12.19% |
| Nitrogen (N) | 2 | 28.02 | 9.63% |
| Oxygen (O) | 1 | 16.00 | 5.50% |
| Sulfur (S) | 1 | 32.06 | 11.03% |
| Total | 30 atoms | 290.77 | 100% |
The SMILES notation (CC(C1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1)Cl) and InChI string (InChI=1S/C14H11ClN2OS/c1-8(15)12-16-13(18)11-10(7-19-14(11)17-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17,18)) provide machine-readable descriptions of the compound's connectivity and stereochemistry [1] [2].
Key Interpretations:
C1=NC2=C(C(=CS2)...C(=O)N1), the phenyl substituent (C3=CC=CC=C3), and the 1-chloroethyl group (CC(...)Cl). (H,16,17,18)), and protonation states. Stereochemical Considerations:The 1-chloroethyl group creates a chiral center at the carbon bearing the chlorine atom (C8). Standard representations in public databases (e.g., PubChem Lite) depict the compound without specified stereochemistry, implying it is typically reported as a racemic mixture or with undefined configuration [1]. No geometric isomerism is possible due to the absence of double-bond stereocenters or constrained ring systems.
Table 2: SMILES and InChI Descriptors
| Representation Type | Descriptor | Key Features Encoded |
|---|---|---|
| SMILES | CC(C1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1)Cl | - Bonding order of atoms- Thienopyrimidinone core- Phenyl at C5- 1-Chloroethyl at C2 |
| Standard InChI | 1S/C14H11ClN2OS/c1-8(15)12-16-13(18)11-10(7-19-14(11)17-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17,18) | - Atomic composition- Connectivity layers- Protonation states- Tautomeric hydrogens |
| InChIKey | VCGWPHZYGGJSIR-UHFFFAOYSA-N | - 27-character hashed identifier- Enables database searches- No stereochemical flags |
The InChIKey (VCGWPHZYGGJSIR-UHFFFAOYSA-N) serves as a unique identifier for database retrieval. The absence of stereochemical flags in the InChIKey's second block (UHFFFAOY) confirms that stereochemistry is unspecified in public records [1].
CAS No.: 14681-59-5
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.: 24431-54-7
CAS No.: 2435-59-8